Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate
Overview
Description
Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate, also known as ethyl 6-methoxy-2-trifluoromethylpyridin-3-ylcarboxylate or Ethyl 6-methoxy-2-(trifluoromethyl)-3-pyridinecarboxylate, is a chemical compound with the molecular formula C10H10F3NO3 .
Molecular Structure Analysis
The molecular structure of Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate consists of a pyridine ring with a methoxy group at the 6th position and a trifluoromethyl group at the 2nd position . The ethyl ester is attached to the carboxylate group .Physical And Chemical Properties Analysis
Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate has a molecular weight of 249.19 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate has been utilized in the synthesis of complex molecules and the study of their chemical properties. For instance, studies have focused on the synthesis of nicotinate derivatives, revealing insights into their molecular structures and reactivity. One study detailed the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, showcasing the versatility of ethyl 6-methoxy-2-(trifluoromethyl)nicotinate in forming structurally diverse compounds (Zhou et al., 2008).
Pharmaceutical Research
In pharmaceutical research, derivatives of Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate have been evaluated for their potential therapeutic effects. One particular study investigated the retinoprotective effects of a related compound, demonstrating its efficacy in improving retinal microcirculation and resistance to ischemia in a rat model (Peresypkina et al., 2020).
Material Science and Catalysis
In the realm of material science and catalysis, ethyl 6-methoxy-2-(trifluoromethyl)nicotinate-related compounds have been explored for their roles in synthesis processes. A notable example includes the development of a safe and economical synthesis method for methyl 6-chloro-5-(trifluoromethyl)nicotinate, highlighting the compound's utility in the synthesis of novel anti-infective agents (Mulder et al., 2013).
Advanced Chemical Synthesis Techniques
Research has also delved into advanced chemical synthesis techniques involving ethyl 6-methoxy-2-(trifluoromethyl)nicotinate derivatives. Studies have demonstrated the compound's application in facilitating the synthesis of diverse trifluoromethyl heterocycles, showcasing its role as a versatile intermediate in organic synthesis (Honey et al., 2012).
properties
IUPAC Name |
ethyl 6-methoxy-2-(trifluoromethyl)pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-4-5-7(16-2)14-8(6)10(11,12)13/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQHSHIZZNMPSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)OC)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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